Cas no 1207973-14-5 (2-Chloro-4-iodo-3-(methoxymethoxy)pyridine)

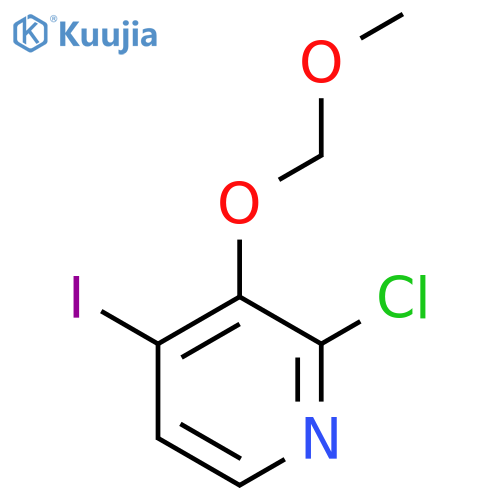

1207973-14-5 structure

商品名:2-Chloro-4-iodo-3-(methoxymethoxy)pyridine

CAS番号:1207973-14-5

MF:C7H7ClINO2

メガワット:299.493453264236

MDL:MFCD28673905

CID:5079785

PubChem ID:59715720

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-iodo-3-(methoxymethoxy)pyridine

- Pyridine, 2-chloro-4-iodo-3-(methoxymethoxy)-

- E71680

- 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine

-

- MDL: MFCD28673905

- インチ: 1S/C7H7ClINO2/c1-11-4-12-6-5(9)2-3-10-7(6)8/h2-3H,4H2,1H3

- InChIKey: ZIRQIFUYLWTPPK-UHFFFAOYSA-N

- ほほえんだ: IC1C=CN=C(C=1OCOC)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 139

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 31.4

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19580712-1.0g |

2-chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 1g |

$442.0 | 2023-05-25 | |

| Enamine | EN300-19580712-0.5g |

2-chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 0.5g |

$331.0 | 2023-09-17 | |

| Enamine | EN300-19580712-10.0g |

2-chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 10g |

$1900.0 | 2023-05-25 | |

| 1PlusChem | 1P01K5JV-500mg |

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 500mg |

$471.00 | 2023-12-26 | |

| Enamine | EN300-19580712-1g |

2-chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 1g |

$442.0 | 2023-09-17 | |

| 1PlusChem | 1P01K5JV-5g |

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 5g |

$1644.00 | 2023-12-26 | |

| A2B Chem LLC | BA19131-500mg |

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 500mg |

$384.00 | 2024-04-20 | |

| A2B Chem LLC | BA19131-10g |

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 10g |

$2035.00 | 2024-04-20 | |

| A2B Chem LLC | BA19131-250mg |

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 250mg |

$223.00 | 2024-04-20 | |

| Enamine | EN300-19580712-0.05g |

2-chloro-4-iodo-3-(methoxymethoxy)pyridine |

1207973-14-5 | 95% | 0.05g |

$84.0 | 2023-09-17 |

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

1207973-14-5 (2-Chloro-4-iodo-3-(methoxymethoxy)pyridine) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬